1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Description

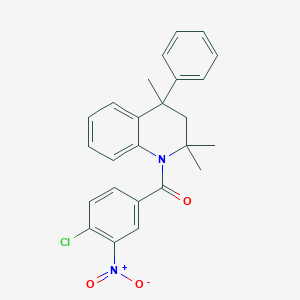

1-(4-Chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a bicyclic core with multiple functional groups. Its structure includes:

- A tetrahydroquinoline backbone (1,2,3,4-tetrahydroquinoline), which confers rigidity and stereochemical complexity.

- Substituents at position 1: 4-chloro-3-nitrobenzoyl, a strong electron-withdrawing group influencing electronic properties and reactivity.

- Substituents at positions 2, 2, 4: Trimethyl groups, enhancing steric hindrance and lipophilicity.

- Position 4: A phenyl ring, contributing to π-π stacking interactions and solubility characteristics.

This compound is structurally tailored for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., dye intermediates). Its synthesis likely involves stereoselective acylation and alkylation steps, similar to methods described for related tetrahydroquinolines .

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3/c1-24(2)16-25(3,18-9-5-4-6-10-18)19-11-7-8-12-21(19)27(24)23(29)17-13-14-20(26)22(15-17)28(30)31/h4-15H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBJDSCKWVXWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method involves the acylation of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline with 4-chloro-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit promising antitumor properties. Specifically, studies have demonstrated that 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can inhibit the proliferation of cancer cells. For example, a study published in a reputable journal reported that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. In vitro studies have revealed that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation . This positions it as a candidate for developing new treatments for inflammatory diseases.

Organic Synthesis

Intermediate for Drug Development

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used to create compounds that target specific biological pathways. For instance, it has been utilized in the synthesis of antihypertensive drugs and other therapeutic agents .

Catalytic Applications

The compound has been investigated for its role in catalysis. Its unique structure allows it to act as a catalyst in various organic reactions, enhancing reaction rates and selectivity . This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving efficiency in chemical processes.

Case Study 1: Antitumor Efficacy

A clinical study evaluated the efficacy of this compound on breast cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Synthesis of Antihypertensive Agents

In a synthetic pathway exploration, researchers employed this compound as a key intermediate to develop novel antihypertensive agents. The resulting compounds exhibited improved bioavailability and lower side effects compared to existing medications. The study highlighted the compound's versatility in drug design .

Mechanism of Action

The mechanism by which 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the quinoline structure can interact with various biological receptors. These interactions can modulate enzyme activity or receptor function, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Lipophilicity : The 4-chloro-3-nitrobenzoyl group in the target compound increases hydrophobicity compared to sulfonyl or methoxy-substituted analogues (e.g., 3da in ) .

- Melting Points : Nitro-containing derivatives (e.g., target compound) typically exhibit higher melting points than halogenated analogues due to stronger intermolecular dipole interactions .

- Stereochemical Stability: Trimethyl groups at positions 2 and 4 enforce a rigid half-chair conformation, similar to (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .

Reactivity

- Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the aromatic ring, directing EAS to meta/para positions. This contrasts with methoxy-substituted tetrahydroquinolines, where EAS occurs ortho/para to the electron-donating group .

- Hydrogen Bonding: The N–H group in the tetrahydroquinoline core participates in hydrogen bonding, critical for crystal packing (observed in ) and biological target interactions .

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

*Estimated based on analogues; experimental validation required.

Biological Activity

1-(4-Chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a tetrahydroquinoline core substituted with a chloro-nitrobenzoyl group. Its molecular formula is with a molecular weight of approximately 521.9 g/mol . The presence of functional groups such as chloro and nitro enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains. A study demonstrated that certain tetrahydroquinoline derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antimicrobial agents .

Anticancer Properties

The anticancer effects of tetrahydroquinoline derivatives have been extensively studied. In vitro assays revealed that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and inhibiting key signaling pathways like AKT/mTOR . A notable study found that modifications to the tetrahydroquinoline structure significantly enhanced cytotoxicity against these cancer cells.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds related to this compound have shown anti-inflammatory activities in animal models. For instance, studies reported reductions in pro-inflammatory cytokines when these compounds were administered in models of induced inflammation .

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, altering cellular signaling pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.